molecular formula C20H19N5O B5370892 4-[2-(allyloxy)phenyl]-2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)nicotinonitrile

4-[2-(allyloxy)phenyl]-2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)nicotinonitrile

Cat. No. B5370892
M. Wt: 345.4 g/mol
InChI Key: FLINWMCGVDFURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(allyloxy)phenyl]-2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)nicotinonitrile is a chemical compound that has gained significant attention in the field of scientific research. It is a potential candidate for the development of new drugs due to its unique properties and promising results in various studies.

Mechanism of Action

The mechanism of action of 4-[2-(allyloxy)phenyl]-2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)nicotinonitrile involves the modulation of various signaling pathways and enzymes in the body. It has been found to inhibit the activity of certain enzymes such as tyrosinase, which is involved in melanogenesis, and acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. It has been found to induce apoptosis in cancer cells, inhibit the replication of certain viruses, reduce inflammation, and improve insulin sensitivity in diabetic patients. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-[2-(allyloxy)phenyl]-2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)nicotinonitrile is its versatility in terms of applications. It can be used for a wide range of research studies due to its diverse properties. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research and development of 4-[2-(allyloxy)phenyl]-2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)nicotinonitrile. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the investigation of its potential as a diagnostic tool for certain diseases. Additionally, further studies are needed to elucidate the specific mechanisms of action and to optimize the synthesis method for improved yields and purity.
Conclusion:
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its unique properties and diverse effects make it an attractive candidate for the development of new drugs and diagnostic tools. Further research is needed to fully understand its mechanisms of action and to optimize its synthesis method for improved yields and purity.

Synthesis Methods

The synthesis of 4-[2-(allyloxy)phenyl]-2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)nicotinonitrile involves the reaction of 2-aminonicotinonitrile with 4-(allyloxy)benzaldehyde and 1,3-dimethyl-4-amino-1H-pyrazole in the presence of a catalyst. The reaction is carried out in a suitable solvent under specific conditions, and the resulting product is purified using various techniques such as column chromatography, recrystallization, or sublimation.

Scientific Research Applications

4-[2-(allyloxy)phenyl]-2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)nicotinonitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, anti-inflammatory, and antidiabetic properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-amino-6-(1,3-dimethylpyrazol-4-yl)-4-(2-prop-2-enoxyphenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-4-9-26-19-8-6-5-7-14(19)15-10-18(23-20(22)16(15)11-21)17-12-25(3)24-13(17)2/h4-8,10,12H,1,9H2,2-3H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLINWMCGVDFURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NC(=C(C(=C2)C3=CC=CC=C3OCC=C)C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.